N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound contains several structural components including a thiophene ring, a furan ring, and a benzo[c][1,2,5]thiadiazole moiety . Thiophene and furan are five-membered aromatic heterocycles, which are known to contribute to the bioactivity of many pharmaceuticals . Benzo[c][1,2,5]thiadiazole is a polycyclic aromatic system, which is often used in the synthesis of organic semiconductors.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (thiophene, furan, and benzo[c][1,2,5]thiadiazole), which likely contribute to its stability and possibly its reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the aromatic rings, particularly the thiophene and furan rings. These could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and potentially lipophilic.Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, including structures similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, has been a subject of interest due to their unique chemical properties and potential applications. For instance, Patel et al. (2015) reported the synthesis of a novel series of heterocyclic compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives, characterized by spectral studies including 1H NMR, 13C NMR, and FT-IR (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds with furan and thiophene components, focusing on electrophilic substitution reactions to generate a variety of derivatives (Aleksandrov & El’chaninov, 2017).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to this compound. For example, Reddy et al. (2010) synthesized a series of thiadiazole derivatives exhibiting nematicidal and antimicrobial activities against a range of bacteria and fungi. This study highlighted the potential of such compounds in developing new agrochemicals (Reddy, Rao, Yakub, & Nagaraj, 2010). In the realm of anticancer research, Tiwari et al. (2017) synthesized benzamide derivatives containing a thiadiazole scaffold, demonstrating significant in vitro anticancer activity against various human cancer cell lines, which underscores the therapeutic potential of these compounds (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, is a thiophene-based analog . Thiophene derivatives are known to interact with a number of lipophilic amino acids . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-16(10-1-3-13-14(7-10)19-23-18-13)17-8-12-2-4-15(21-12)11-5-6-22-9-11/h1-7,9H,8H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMHGYGQXGUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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